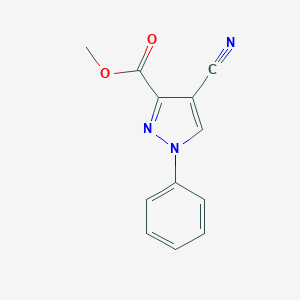![molecular formula C19H16ClN3O3S2 B283109 Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283109.png)
Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, commonly known as SP-4-3, is a chemical compound that belongs to the class of spirocyclic compounds. SP-4-3 has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of SP-4-3 is not fully understood. However, it has been reported to exert its anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. SP-4-3 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune response. The antibacterial activity of SP-4-3 is attributed to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
SP-4-3 has been reported to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and rapid clearance from the body. However, further studies are needed to determine the long-term effects of SP-4-3 on human health.
実験室実験の利点と制限
SP-4-3 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to improve its activity and selectivity. However, the limitations of SP-4-3 include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of SP-4-3. One of the potential applications of SP-4-3 is in the development of novel anti-cancer drugs. Further studies are needed to determine the optimal dosage and administration route of SP-4-3 for the treatment of cancer. Additionally, the mechanism of action of SP-4-3 needs to be further elucidated to understand its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Finally, the synthesis of SP-4-3 can be optimized to improve its yield and reduce the cost of production.
In conclusion, SP-4-3 is a promising compound that has potential applications in the field of medicinal chemistry. Its anti-tumor, anti-inflammatory, and anti-bacterial activities make it an attractive candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action and potential applications of SP-4-3.
合成法
SP-4-3 can be synthesized using a multi-step reaction sequence involving the condensation of 4-chlorobenzaldehyde, phenylhydrazine, and carbon disulfide, followed by the reaction with ethyl acetoacetate and ammonium acetate. The final product is obtained after purification using column chromatography. The synthesis method of SP-4-3 has been reported in several research studies, and the yield of the product can be optimized by modifying the reaction conditions.
科学的研究の応用
SP-4-3 has shown promising results in various scientific research studies. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. SP-4-3 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have a potent inhibitory effect on the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, SP-4-3 has shown antibacterial activity against several strains of gram-positive and gram-negative bacteria.
特性
分子式 |
C19H16ClN3O3S2 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC名 |
ethyl 4-(4-chlorophenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-2-26-18(25)17-21-23(15-10-8-13(20)9-11-15)19(28-17)22(16(24)12-27-19)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChIキー |
WTPUWJLYLMUTKH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)
![Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283042.png)
![Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283043.png)
![Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283044.png)
